N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant and opioid agonist effects .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate acid or ester with an amine or diamine in the presence of a coupling agent. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as HNMR and LC-MS, and in some cases, by X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using these methods and was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . The presence of intermolecular hydrogen bonds and intramolecular interactions was also noted, which could influence the compound's biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amide group can lead to reactions such as hydrolysis to form the corresponding acid and amine, or it can undergo nucleophilic substitution reactions. The specific reactivity of N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its precise structure, which is not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents on the aromatic ring or the cyclohexyl group can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The anticonvulsant acetamide derivative mentioned in paper exhibited significant biological activity, which suggests that the compound's physical and chemical properties were conducive to its biological function.
Scientific Research Applications
Synthesis and Theoretical Studies
Research has focused on synthesizing and characterizing novel compounds related to N1-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, highlighting the versatility of such molecules in medicinal chemistry. For instance, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, demonstrating the compound's relevance in synthesizing biologically active compounds (Amirani Poor et al., 2018). Additionally, theoretical studies have indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, suggesting the compound's structural flexibility and potential for diverse biological interactions.
Biological Activities and Potential Applications
Several studies have explored the biological activities of compounds structurally similar to N1-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. These compounds have been evaluated for their antimicrobial (Thanusu et al., 2011), nematicidal (Srinivas et al., 2008), and potential anticancer activities. The synthesis of derivatives has shown significant promise as new classes of antibacterial and antifungal agents, emphasizing the compound's utility in developing novel therapeutic agents.
Structural and Molecular Insights
Research into the compound's structure and derivatives has provided valuable insights into their potential pharmaceutical applications. Studies have detailed the synthesis of various derivatives, exploring their molecular docking analysis to ascertain anticancer potential, highlighting the importance of structural configurations for biological activity (Sharma et al., 2018). Furthermore, the examination of crystal structures and supramolecular arrangements of cyclohexane-based derivatives underscores the significance of molecular geometry in determining the compounds' pharmacological properties (Krueger et al., 2019).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKYJIDDKUREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.